N,N'-bis(2,3-dimethylphenyl)-6-nitroquinoxaline-2,3-diamine
Description
N2,N3-BIS(2,3-DIMETHYLPHENYL)-6-NITROQUINOXALINE-2,3-DIAMINE is a complex organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological properties. This particular compound is characterized by the presence of two 2,3-dimethylphenyl groups and a nitro group attached to the quinoxaline core.
Properties
Molecular Formula |
C24H23N5O2 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-N,3-N-bis(2,3-dimethylphenyl)-6-nitroquinoxaline-2,3-diamine |
InChI |
InChI=1S/C24H23N5O2/c1-14-7-5-9-19(16(14)3)25-23-24(26-20-10-6-8-15(2)17(20)4)28-22-13-18(29(30)31)11-12-21(22)27-23/h5-13H,1-4H3,(H,25,27)(H,26,28) |
InChI Key |
JSHZUSLOOOKHPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC3=C(C=C(C=C3)[N+](=O)[O-])N=C2NC4=CC=CC(=C4C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N3-BIS(2,3-DIMETHYLPHENYL)-6-NITROQUINOXALINE-2,3-DIAMINE typically involves the condensation of o-phenylenediamine with 2,3-dimethylbenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then nitrated using a nitrating agent like nitric acid to introduce the nitro group at the 6-position of the quinoxaline ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N2,N3-BIS(2,3-DIMETHYLPHENYL)-6-NITROQUINOXALINE-2,3-DIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Reduction: Hydrogen gas, palladium catalyst.
Major Products Formed
Oxidation: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Reduction: Formation of amino derivatives.
Scientific Research Applications
N2,N3-BIS(2,3-DIMETHYLPHENYL)-6-NITROQUINOXALINE-2,3-DIAMINE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N2,N3-BIS(2,3-DIMETHYLPHENYL)-6-NITROQUINOXALINE-2,3-DIAMINE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
N2,N3-BIS(3-CHLOROPHENYL)QUINOXALINE-2,3-DIAMINE: Similar structure but with chlorophenyl groups instead of dimethylphenyl groups.
2,3-DI(THIO-4-CHLOROPHENYL)QUINOXALINE: Contains thio-4-chlorophenyl groups.
BENZIMIDAZO[2’,1’2,3]THIAZOLO[4,5-B]QUINOXALINE: A pentacyclic compound with a different core structure.
Uniqueness
N2,N3-BIS(2,3-DIMETHYLPHENYL)-6-NITROQUINOXALINE-2,3-DIAMINE is unique due to the presence of both dimethylphenyl groups and a nitro group, which confer distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a valuable compound for various research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
